molecular formula C21H26N2O4S B2523138 Ethyl 5-methyl-2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate CAS No. 442865-45-4

Ethyl 5-methyl-2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2523138
CAS No.: 442865-45-4
M. Wt: 402.51
InChI Key: CGEQTVNVVCVKDH-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a morpholinopropanamido group, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogenating agents, Lewis acids as catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

Ethyl 5-methyl-2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-2-(3-piperidinopropanamido)-4-phenylthiophene-3-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Ethyl 5-methyl-2-(3-pyrrolidinopropanamido)-4-phenylthiophene-3-carboxylate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

Ethyl 5-methyl-2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate is unique due to the presence of the morpholine ring, which imparts specific physicochemical properties and biological activities. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets.

Properties

IUPAC Name

ethyl 5-methyl-2-(3-morpholin-4-ylpropanoylamino)-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-27-21(25)19-18(16-7-5-4-6-8-16)15(2)28-20(19)22-17(24)9-10-23-11-13-26-14-12-23/h4-8H,3,9-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEQTVNVVCVKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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